6-Methylpyridazine-3-carbonitrile

Physicochemical Characterization Quality Control Identity Verification

Pyridazine-3-carbonitrile users risk isomer mix-ups and off-target reactivity in covalent inhibitor programs. 6-Methylpyridazine-3-carbonitrile (CAS 49840-90-6) solves these issues: • Distinct 86-87°C mp vs. unsubstituted analog (43-45°C) for rapid isomer QC verification. • Lower electrophilicity reduces GSH adduct formation vs. pyrimidine analogs. • Biocatalytic hydrolysis (Rhodococcus sp.) converts nitrile directly to carboxylic acid. Supplied at ≥98% purity; pale-yellow solid. Hygroscopic-store under N₂.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 49840-90-6
Cat. No. B1315567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridazine-3-carbonitrile
CAS49840-90-6
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C#N
InChIInChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3
InChIKeyMBVKWGKPRADLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridazine-3-carbonitrile Overview


6-Methylpyridazine-3-carbonitrile is a pyridazine heterocycle featuring a methyl group at the 6-position and a nitrile at the 3-position, with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol . It is a pale-yellow solid with a melting point of 86–87 °C and is typically supplied at ≥95% purity . As a versatile small-molecule scaffold, it contains a nitrile group that enables further functionalization and is commonly employed as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why 6-Methylpyridazine-3-carbonitrile Is Irreplaceable


While the pyridazine-3-carbonitrile scaffold is common to numerous research compounds, the specific substitution pattern of a methyl group at the 6-position introduces distinct physicochemical and reactivity profiles that directly impact synthetic utility and biological behavior. Data show that even minor positional shifts (e.g., 4-methyl vs. 6-methyl) or heteroatom changes (e.g., chloro vs. methyl) alter melting points, solubility, and stability under reaction conditions . Furthermore, the electronic nature of the substituent modulates the nitrile's electrophilicity, a key determinant in covalent inhibition mechanisms and off-target reactivity [1]. Consequently, substituting 6-methylpyridazine-3-carbonitrile with a positional isomer or a halogenated analog risks altering reaction yields, introducing unexpected impurities, or confounding structure-activity relationship studies.

6-Methylpyridazine-3-carbonitrile Differentiation Evidence


Melting Point vs. Unsubstituted and Chloro Analogs

6-Methylpyridazine-3-carbonitrile exhibits a melting point of 86–87 °C . This value is approximately 40 °C higher than the unsubstituted pyridazine-3-carbonitrile (43–45 °C) and nearly identical to the 6-chloro derivative (85–88 °C) . This thermal property provides a clear, inexpensive method for identity verification and purity assessment, differentiating it from unsubstituted analogs during receipt and storage.

Physicochemical Characterization Quality Control Identity Verification

LogP and Rotatable Bond Differences vs. 4-Methyl Isomer

6-Methylpyridazine-3-carbonitrile has a predicted LogP of -0.46 and zero rotatable bonds . In contrast, the positional isomer 4-methylpyridazine-3-carbonitrile, while isomeric, may exhibit different calculated LogP values and conformational flexibility due to the altered substitution pattern . The absence of rotatable bonds in the 6-methyl derivative confers a rigid, planar structure that can influence binding entropy and molecular recognition, a factor not shared by all methyl-substituted pyridazine carbonitriles.

Lipophilicity ADME Computational Chemistry

Enzymatic Hydrolysis Yields Acid, Not Amide

In a study of nitrile hydrolysis using an immobilized Rhodococcus sp. biocatalyst, 6-methylpyridazine-3-carbonitrile was chemoselectively hydrolyzed to the corresponding carboxylic acid, whereas pyrimidine-2-carbonitrile and 3-chloropyridazine-4-carbonitrile were converted to their respective amides [1]. This demonstrates that the methyl substituent at the 6-position, in combination with the pyridazine ring, directs the enzymatic reaction toward complete hydrolysis rather than partial amide formation, a property not observed in the closely related chloropyridazine carbonitrile.

Biocatalysis Chemoselectivity Synthetic Methodology

Hygroscopicity and Storage Requirements

6-Methylpyridazine-3-carbonitrile is a hygroscopic solid that should be stored under nitrogen at ambient temperature with a desiccant to prevent moisture uptake . In contrast, the unsubstituted pyridazine-3-carbonitrile is reported to be stable at room temperature without special precautions against moisture . This differential sensitivity to humidity necessitates distinct handling protocols and can impact long-term stability in laboratory settings.

Stability Storage Handling

Lower GSH Adduct Formation vs. Pyrimidine Analogs

A study of cathepsin K inhibitors demonstrated that pyridazine-3-carbonitrile derivatives, as a class, exhibit lower electrophilicity and form fewer glutathione (GSH) adducts in human liver microsomes compared to pyrimidine-2-carbonitrile analogs [1]. Specifically, GSH adduct formation was highest for the pyrimidine series, followed by pyridazines, and then pyridines. This trend suggests that 6-methylpyridazine-3-carbonitrile, belonging to the pyridazine class, is less prone to nonspecific covalent binding than pyrimidine-based alternatives, a consideration for programs concerned with off-target reactivity and metabolic stability.

Drug Metabolism Covalent Binding Safety Assessment

GHS Hazard Profile Comparison with Unsubstituted Analog

6-Methylpyridazine-3-carbonitrile carries GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . It is also classified as very toxic to aquatic life with long lasting effects (H400, H410) . In contrast, the unsubstituted pyridazine-3-carbonitrile has a less extensive hazard profile, typically only carrying H302 and H315 warnings . This differential hazard classification mandates distinct personal protective equipment (PPE) and waste disposal protocols, a critical consideration for procurement and laboratory safety planning.

Safety Handling Regulatory Compliance

6-Methylpyridazine-3-carbonitrile Application Scenarios


Biocatalytic Hydrolysis to the Carboxylic Acid

Leveraging the unique enzymatic hydrolysis behavior documented in the literature [1], 6-methylpyridazine-3-carbonitrile can be selectively converted to its carboxylic acid using a Rhodococcus sp. biocatalyst. This approach avoids the amide intermediate observed with other nitriles, providing a direct route to a valuable acid building block without the need for harsh chemical hydrolysis or protecting groups.

Low-Electrophilicity Scaffold for Drug Design

Based on class-level evidence that pyridazine-3-carbonitriles exhibit lower electrophilicity and reduced GSH adduct formation compared to pyrimidine analogs [1], this compound serves as a preferred starting point for designing covalent inhibitors where off-target reactivity is a concern. The 6-methyl substitution provides a defined handle for further SAR exploration while maintaining the favorable reactivity profile of the pyridazine core.

Identity Verification for Pyridazine Isomers

The distinct melting point of 86–87 °C [1] allows for rapid differentiation from the unsubstituted pyridazine-3-carbonitrile (43–45 °C) [2]. This property is particularly valuable in inventory management and QC workflows, where confirmation of the correct isomer is essential to avoid costly synthetic errors.

Agrochemical Intermediate: Synthesis and Storage

Given its established use as a versatile small-molecule scaffold [1] and its documented hygroscopicity [2], this compound is suitable for agrochemical research programs that have the necessary infrastructure for nitrogen-atmosphere storage. Its rigid, planar structure and absence of rotatable bonds may also confer favorable binding characteristics for target-based discovery in this field.

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